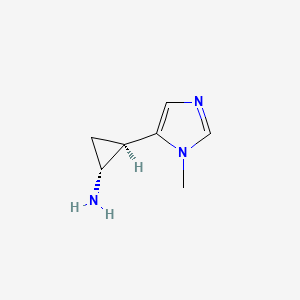
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with an imidazole ring. Compounds containing cyclopropane and imidazole moieties are often of interest due to their unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine typically involves the formation of the cyclopropane ring followed by the introduction of the imidazole group. Common synthetic routes may include:
Cyclopropanation Reactions: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Imidazole Introduction: Alkylation or acylation reactions to attach the imidazole ring to the cyclopropane.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow chemistry or the use of biocatalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the imidazole group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could lead to cyclopropane ring-opened products.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Synthesis: It might serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of enzymes that interact with imidazole-containing substrates.
Receptor Binding: Possible applications in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases where imidazole derivatives are effective.
Industry
Material Science: Use in the development of new materials with unique properties.
Agriculture: Possible applications as a pesticide or herbicide.
Wirkmechanismus
The mechanism of action for (1R,2R)-2-(1-Methyl-1H-imidazol-5-yl)cyclopropan-1-amine would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(1H-Imidazol-5-yl)cyclopropan-1-amine: Lacks the methyl group on the imidazole ring.
(1R,2R)-2-(1-Methyl-1H-imidazol-4-yl)cyclopropan-1-amine: Different position of the imidazole ring attachment.
Uniqueness
Chirality: The specific (1R,2R) configuration may confer unique biological activity.
Functional Groups: The presence of both the cyclopropane ring and the imidazole ring can lead to distinct chemical reactivity and biological interactions.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-10-4-9-3-7(10)5-2-6(5)8/h3-6H,2,8H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
OUDIBYCCQHARGQ-PHDIDXHHSA-N |
Isomerische SMILES |
CN1C=NC=C1[C@@H]2C[C@H]2N |
Kanonische SMILES |
CN1C=NC=C1C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


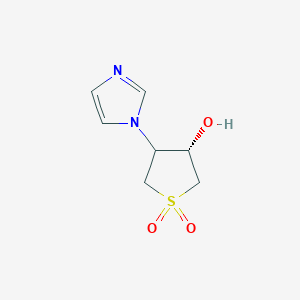


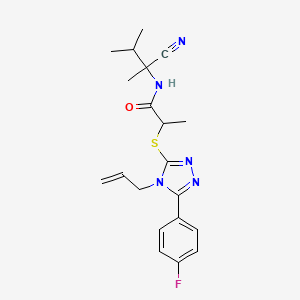
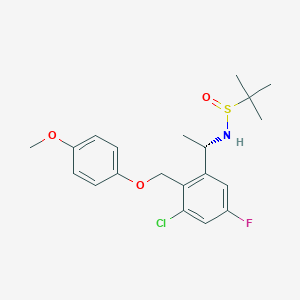

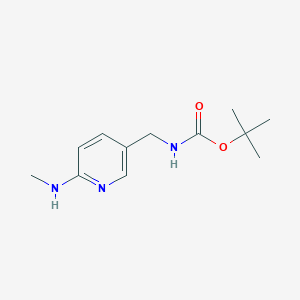
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)
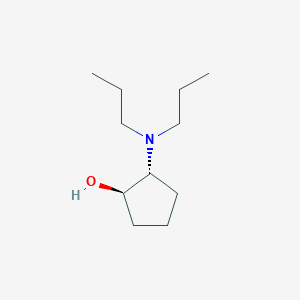
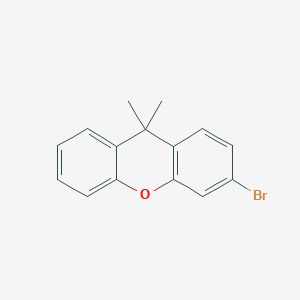
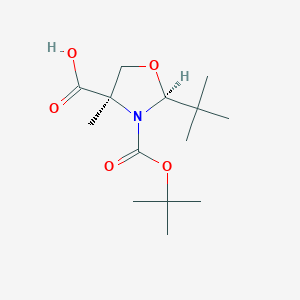
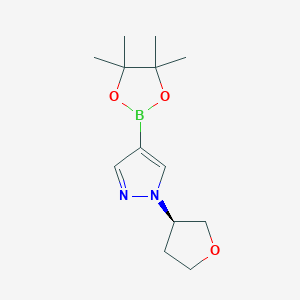
![3-[(Ethylsulfanyl)methyl]-6-(naphthalen-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351804.png)
![(Z)-1-(4-hexoxyphenyl)-N-[(Z)-(4-hexoxyphenyl)methylideneamino]methanimine](/img/structure/B13351806.png)
